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Compound of Interest

Compound Name: (R)-4-Amino-2-methyl-1-butanol

Cat. No.: B1280635 Get Quote

CAS Number: 88390-32-3

Abstract
This technical guide provides a comprehensive overview of (R)-4-Amino-2-methyl-1-butanol,
a chiral amino alcohol of significant interest to researchers, scientists, and professionals in the

field of drug development and fine chemical synthesis. This document collates critical data on

its physicochemical properties, outlines detailed methodologies for its synthesis and analysis,

and explores its current and potential applications. Special emphasis is placed on its role as a

versatile chiral building block. The guide adheres to stringent data presentation standards,

including structured tables for quantitative data and detailed diagrams for experimental

workflows and synthetic pathways, to ensure clarity and ease of comparison for the target

audience.

Introduction
(R)-4-Amino-2-methyl-1-butanol, identified by the CAS number 88390-32-3, is a valuable

chiral intermediate in organic synthesis. Its bifunctional nature, possessing both a primary

amine and a primary alcohol, combined with a stereogenic center, makes it a highly sought-

after synthon for the construction of complex, enantiomerically pure molecules. This guide aims

to be a central repository of technical information for this compound, facilitating its effective

utilization in research and development.
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Physicochemical Properties
A summary of the key physicochemical properties of (R)-4-Amino-2-methyl-1-butanol is
presented in Table 1. This data has been compiled from various chemical suppliers and

databases.

Property Value Reference(s)

Molecular Formula C₅H₁₃NO
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 103.16 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Appearance Colorless to light yellow liquid --INVALID-LINK--

Density 0.94 g/mL at 25 °C --INVALID-LINK--

Boiling Point 80 °C at 1.8 mmHg --INVALID-LINK--

Refractive Index (n20/D) 1.46 --INVALID-LINK--

Optical Rotation [α]20/D +14° to +15° (neat) --INVALID-LINK--

Purity ≥98% (GC, Titration) --INVALID-LINK--

Storage Temperature Room Temperature --INVALID-LINK--

Synthesis and Manufacturing
The enantioselective synthesis of (R)-4-Amino-2-methyl-1-butanol is crucial for its application

in the pharmaceutical industry. Several strategies can be employed, primarily focusing on

establishing the (R)-stereocenter. Below are representative experimental protocols based on

established methodologies for chiral amino alcohol synthesis.

Synthetic Strategy: Chiral Pool Synthesis
One of the most common approaches to synthesizing enantiopure compounds is to start from

readily available and inexpensive chiral molecules, a strategy known as "chiral pool" synthesis.

For (R)-4-Amino-2-methyl-1-butanol, a plausible precursor is a derivative of a natural amino

acid, such as (R)-3-aminoisobutyric acid.
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Experimental Protocol: Synthesis from (R)-3-Aminoisobutyric Acid (Representative)

This protocol is a representative example and may require optimization.

Esterification of (R)-3-Aminoisobutyric Acid:

Suspend (R)-3-aminoisobutyric acid (1 equivalent) in methanol.

Cool the mixture to 0 °C and slowly bubble in dry HCl gas until the solution is saturated.

Allow the reaction to warm to room temperature and stir for 24 hours.

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

Reduction of the Ester:

Suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (e.g., argon or nitrogen).

Cool the suspension to 0 °C.

Slowly add a solution of the (R)-3-aminoisobutyric acid methyl ester hydrochloride (1

equivalent) in anhydrous THF.

After the addition is complete, allow the reaction to warm to room temperature and then

reflux for 4-6 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and

water.

Filter the resulting solids and wash with THF.

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude (R)-4-Amino-2-methyl-1-butanol.

Purify the crude product by vacuum distillation.
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Synthesis of (R)-4-Amino-2-methyl-1-butanol

(R)-3-Aminoisobutyric Acid Esterification
(MeOH, HCl)

Methyl (R)-3-aminoisobutyrate
Hydrochloride

Reduction
(LiAlH4, THF) (R)-4-Amino-2-methyl-1-butanol

Click to download full resolution via product page

Caption: Synthetic pathway from a chiral pool starting material.

Biocatalytic Synthesis
Enzymatic and whole-cell biocatalysis offer highly selective and environmentally benign routes

to chiral molecules. A potential biocatalytic approach for (R)-4-Amino-2-methyl-1-butanol
could involve the asymmetric reduction of a corresponding keto-amine or the amination of a

hydroxy-ketone.

Experimental Protocol: Biocatalytic Asymmetric Amination (Representative)

This protocol is based on general procedures for biocatalytic amination and would require

screening for a suitable enzyme.

Reaction Setup:

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 4-

hydroxy-2-methyl-butan-2-one (1 equivalent).

Add a suitable amine dehydrogenase (AmDH) or a transaminase.

For AmDH, provide a cofactor regeneration system (e.g., glucose and glucose

dehydrogenase for NADH regeneration) and an ammonia source (e.g., ammonium

chloride).

For a transaminase, provide an amine donor (e.g., isopropylamine).

Reaction Execution:
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Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle

agitation.

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

Work-up and Purification:

Once the reaction is complete, terminate it by adding a water-immiscible organic solvent

(e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) to extract the product.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure.

Purify the product by chromatography or distillation.

Biocatalytic Synthesis Workflow

4-Hydroxy-2-methyl-butan-2-one Asymmetric Amination
(Enzyme, Amine Source, Cofactor)

Reaction Monitoring
(HPLC/GC) Extraction and Purification (R)-4-Amino-2-methyl-1-butanol

Click to download full resolution via product page

Caption: General workflow for a biocatalytic synthesis approach.

Analytical Methods
Ensuring the purity and stereochemical integrity of (R)-4-Amino-2-methyl-1-butanol is critical.

The following analytical techniques are commonly employed.
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Analytical Method Purpose Typical Parameters

Gas Chromatography (GC) Purity assessment

Column: Chiral capillary

column (e.g., Cyclodex-B).

Detector: Flame Ionization

Detector (FID).

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Structural elucidation and

purity

¹H NMR: To confirm the proton

environment. ¹³C NMR: To

confirm the carbon skeleton.

Solvent: CDCl₃ or D₂O.

Fourier-Transform Infrared

(FTIR) Spectroscopy
Functional group identification

Characteristic peaks for O-H,

N-H, and C-H bonds.

Mass Spectrometry (MS) Molecular weight determination

Ionization: Electrospray

Ionization (ESI) or Electron

Impact (EI).

Polarimetry
Determination of optical

rotation

Measurement of the specific

rotation to confirm

enantiomeric purity.

Predicted NMR Spectral Data
While experimental spectra are the gold standard, the following are predicted chemical shifts

for (R)-4-Amino-2-methyl-1-butanol based on its structure.

Predicted ¹H NMR (CDCl₃, 400 MHz):

δ 3.40-3.55 (m, 2H, -CH₂OH)

δ 2.65-2.80 (m, 2H, -CH₂NH₂)

δ 1.60-1.75 (m, 1H, -CH(CH₃)-)

δ 1.25-1.40 (m, 2H, -CH₂-CH(CH₃)-)

δ 0.90 (d, 3H, -CH₃)
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Predicted ¹³C NMR (CDCl₃, 100 MHz):

δ 68.5 (-CH₂OH)

δ 45.0 (-CH₂NH₂)

δ 38.0 (-CH₂-CH(CH₃)-)

δ 35.0 (-CH(CH₃)-)

δ 17.0 (-CH₃)

Applications in Drug Development and Research
(R)-4-Amino-2-methyl-1-butanol is a key building block in the synthesis of various biologically

active molecules. Its chirality is often transferred to the final product, influencing its

pharmacological properties.

Chiral Auxiliary: The amino and alcohol groups can be used to direct the stereochemical

outcome of reactions on a substrate to which it is temporarily attached.

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of active

pharmaceutical ingredients (APIs). The amino alcohol moiety is a common pharmacophore

in many drugs.

Ligand Synthesis: The compound can be modified to create chiral ligands for asymmetric

catalysis, which is a cornerstone of modern medicinal chemistry.

While specific biological activity for (R)-4-Amino-2-methyl-1-butanol is not extensively

documented in publicly available literature, the broader class of chiral amino alcohols is known

to exhibit a range of biological effects, including acting as enzyme inhibitors and receptor

modulators. Further research into the specific pharmacological profile of this compound is

warranted.

Safety and Handling
Based on available safety data sheets (SDS), (R)-4-Amino-2-methyl-1-butanol should be

handled with care in a well-ventilated area.
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Hazards: May cause skin and eye irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and acids.

Conclusion
(R)-4-Amino-2-methyl-1-butanol is a valuable and versatile chiral building block with

significant potential in pharmaceutical and chemical research. This technical guide has

provided a consolidated resource of its key properties, synthetic methodologies, analytical

techniques, and applications. The detailed protocols and structured data presentation are

intended to support researchers and developers in harnessing the full potential of this important

chiral intermediate. Further exploration into its specific biological activities and the development

of more efficient and sustainable synthetic routes will undoubtedly expand its utility in the

future.

To cite this document: BenchChem. [An In-depth Technical Guide to (R)-4-Amino-2-methyl-1-
butanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280635#r-4-amino-2-methyl-1-butanol-cas-number-
88390-32-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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